Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1393442-53-9
VCID: VC2874271
InChI: InChI=1S/C13H9ClFNO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-6-10(15)9(14)7-8/h2-7H,1H3
SMILES: COC(=O)C1=CC=CC(=N1)C2=CC(=C(C=C2)F)Cl
Molecular Formula: C13H9ClFNO2
Molecular Weight: 265.67 g/mol

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate

CAS No.: 1393442-53-9

Cat. No.: VC2874271

Molecular Formula: C13H9ClFNO2

Molecular Weight: 265.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate - 1393442-53-9

Specification

CAS No. 1393442-53-9
Molecular Formula C13H9ClFNO2
Molecular Weight 265.67 g/mol
IUPAC Name methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C13H9ClFNO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-6-10(15)9(14)7-8/h2-7H,1H3
Standard InChI Key YNPARECUCAOADO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=N1)C2=CC(=C(C=C2)F)Cl
Canonical SMILES COC(=O)C1=CC=CC(=N1)C2=CC(=C(C=C2)F)Cl

Introduction

Chemical Properties and Structure

Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate (CAS No. 1393442-53-9) belongs to the class of substituted pyridines with a carboxylate functional group. Its molecular structure consists of a pyridine ring with a methyl carboxylate group at the 2-position and a 3-chloro-4-fluorophenyl substituent at the 6-position. The compound has a molecular formula of C13H9ClFNO2 and a molecular weight of 265.67 g/mol.

The structural characteristics of this compound can be better understood through its International Chemical Identifier (InChI): InChI=1S/C13H9ClFNO2/c1-18-13(17)12-4-2-3-11(16-12)8-5-6-10(15)9(14)7-8/h2-7H,1H3. This identifier provides a standardized representation of the molecule's connectivity and stereochemistry.

Physical Properties

The physical properties of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate are important considerations for its synthesis, purification, and formulation for various applications. While specific data for this exact compound is limited, we can draw some inferences from related pyridine carboxylate esters. For comparison, methyl 6-methylpyridine-2-carboxylate, which shares the same methyl pyridine-2-carboxylate core structure but with different substituents, has a melting point of 18°C and a boiling point of 242°C.

Table 1: Physical and Chemical Properties of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate

PropertyValue
CAS Number1393442-53-9
Molecular FormulaC13H9ClFNO2
Molecular Weight265.67 g/mol
IUPAC Namemethyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate
AppearanceNot specifically reported, likely a crystalline solid
SolubilityLikely soluble in organic solvents like dichloromethane, methanol, and DMSO

Synthesis Methods

The synthesis of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate typically involves multi-step organic reactions designed to form the pyridine ring and introduce the appropriate substituents at specific positions. Modern synthetic approaches often utilize continuous flow reactors to ensure consistent reaction conditions and high yields, which is particularly important for scale-up and industrial production.

Alternative Synthetic Approaches

Based on the synthesis of related compounds, alternative approaches might include:

  • Starting with a trichloropyridine derivative, similar to the preparation of 4,5,6-trichloropyridine-2-carboxylate described in patent literature, followed by selective substitution reactions.

  • Direct functionalization of a simpler pyridine-2-carboxylate through directed metalation and subsequent coupling reactions.

Applications

Agricultural Applications

In agricultural settings, Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate has shown promise, particularly when used in combination with other herbicides. Research has highlighted its synergistic effects in controlling undesirable vegetation, suggesting potential applications in agrochemical formulations.

Similar pyridine carboxylate derivatives have been patented for use as herbicides, providing precedent for this application. For example, 6-aryl-4-aminopicolinates, which share some structural similarities with our compound of interest, have been documented as herbicides.

Structure-Activity Relationships and Related Compounds

Understanding the structure-activity relationships of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate and its structural analogs can provide valuable insights into optimizing its properties for specific applications.

Related Compounds

Several related compounds have been described in the literature, including:

  • Methyl 4-amino-3-chloro-6-(2-fluorophenyl)pyridine-2-carboxylate - This compound shares the pyridine-2-carboxylate core with a fluorophenyl substituent but has a different substitution pattern.

  • Methyl 4-amino-3-chloro-6-(4-biphenyl)pyridine-2-carboxylate - A related compound with a biphenyl substituent instead of the fluorophenyl group.

  • Methyl 6-methylpyridine-2-carboxylate - A simpler analog with just a methyl group at the 6-position of the pyridine ring.

Effects of Structural Modifications

The impact of various structural modifications can be inferred from data on related compounds:

  • Position of halogen substitutions - The 3-chloro-4-fluoro substitution pattern on the phenyl ring in our compound of interest likely contributes to its specific biological activities. Changes in the position or identity of these halogens can significantly alter the compound's properties and activity profile.

  • Pyridine ring substitutions - The presence of additional substituents on the pyridine ring, as seen in some of the related compounds, can modify the electronic properties of the molecule and its interactions with biological targets.

  • Carboxylate modifications - The methyl ester can be modified to other esters or converted to an amide, which might affect solubility, metabolic stability, and target binding.

Table 2: Comparison of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylateReference compoundBaseline activity
Methyl 4-amino-3-chloro-6-(2-fluorophenyl)pyridine-2-carboxylateDifferent halogen position, additional amino groupModified binding profile, potentially altered selectivity
Methyl 4-amino-3-chloro-6-(4-biphenyl)pyridine-2-carboxylateBiphenyl instead of fluorophenyl, additional amino groupIncreased lipophilicity, potentially enhanced binding to hydrophobic pockets
Methyl 6-methylpyridine-2-carboxylateSimple methyl substituentReduced steric bulk, likely decreased specific binding interactions

Analytical Characterization

The analytical characterization of Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate is essential for confirming its structure, assessing its purity, and validating its identity in research and development contexts.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable for assessing the purity of synthesized Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate and monitoring reactions during its synthesis. The development of validated analytical methods would be essential for quality control in both research and potential commercial applications.

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